molecular formula C10H13NO B11734925 1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine

1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine

Cat. No.: B11734925
M. Wt: 163.22 g/mol
InChI Key: MCIKYKITSIYKKC-XCBNKYQSSA-N
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Description

1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine is a chiral amine compound featuring a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group or the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2,3-Dihydro-1-benzofuran: A structurally related compound with similar chemical properties.

    3-Methyl-2,3-dihydro-1-benzofuran: Another related compound with a methyl group at a different position.

    Methanamine Derivatives: Compounds with similar amine functional groups.

Uniqueness: 1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine is unique due to its specific chiral configuration and the presence of both a benzofuran ring and a methanamine group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine

InChI

InChI=1S/C10H13NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,7,10H,6,11H2,1H3/t7-,10+/m1/s1

InChI Key

MCIKYKITSIYKKC-XCBNKYQSSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC2=CC=CC=C12)CN

Canonical SMILES

CC1C(OC2=CC=CC=C12)CN

Origin of Product

United States

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